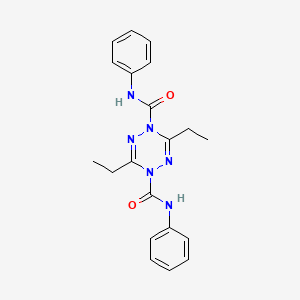
3,6-Diethyl-N~1~,N~4~-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺是一种属于四嗪家族的化学化合物。四嗪以其独特的电子性质及其参与逆电子需求狄尔斯-阿尔德反应的能力而闻名。该化合物以其连接到四嗪环上的两个乙基和两个苯基为特征,使其成为各种化学应用中的通用分子。
准备方法
合成路线和反应条件
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺的合成通常涉及二乙基肼与二苯基四嗪的反应。该反应在受控条件下进行,通常在催化剂的存在下以促进四嗪环的形成。反应条件,如温度和溶剂,经过优化以实现最终产物的较高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及多步过程,从易得的原材料开始。该过程包括中间体的合成,然后将其转化为最终的四嗪衍生物。工业生产方法的设计目的是具有成本效益和可扩展性,确保化合物的质量和供应的一致性。
化学反应分析
反应类型
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的氧化态,这在各种化学过程中可能是有用的。
还原: 还原反应可以将四嗪环转化为其他含氮杂环。
取代: 苯基和乙基可以被其他官能团取代,从而可以合成各种衍生物。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应。反应条件,包括温度、压力和溶剂,经过仔细控制以获得所需产物。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生亚硝基或硝基衍生物,而还原可以产生胺衍生物。取代反应可能导致形成各种官能化四嗪化合物。
科学研究应用
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺在科学研究中有多种应用:
化学: 它用于合成复杂的有机分子,并作为各种化学反应的构建模块。
生物学: 该化合物独特的性质使其可用于研究生物过程和开发新的生化分析方法。
工业: 该化合物用于生产先进材料,包括聚合物和电子元件。
作用机制
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺的作用机制涉及其参与逆电子需求狄尔斯-阿尔德反应的能力。这种反应机制使该化合物能够与各种亲二烯体形成稳定的加合物,使其成为合成化学中的宝贵工具。参与其作用的分子靶点和途径主要与其电子性质以及与其他化学物质的反应性有关。
相似化合物的比较
类似化合物
3,6-二苯基-1,2,4,5-四嗪: 结构相似,但缺少乙基,使其在某些应用中缺乏通用性。
3,6-二-2-吡啶基-1,2,4,5-四嗪: 含有吡啶基而不是苯基,这会改变其反应性和应用。
3,6-双(甲氧羰基)-1,2,4,5-四嗪: 具有甲氧羰基,提供不同的化学性质和用途。
独特性
3,6-二乙基-N~1~,N~4~-二苯基-1,2,4,5-四嗪-1,4-二甲酰胺因其乙基和苯基的组合而脱颖而出,这增强了其在各种化学反应中的反应性和通用性。这种独特的结构使其能够与类似化合物相比,用于更广泛的应用领域。
属性
CAS 编号 |
676460-90-5 |
|---|---|
分子式 |
C20H22N6O2 |
分子量 |
378.4 g/mol |
IUPAC 名称 |
3,6-diethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-3-17-23-26(20(28)22-16-13-9-6-10-14-16)18(4-2)24-25(17)19(27)21-15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,21,27)(H,22,28) |
InChI 键 |
OXHQYOJBKJFCSG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)CC)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
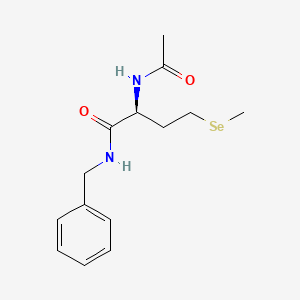


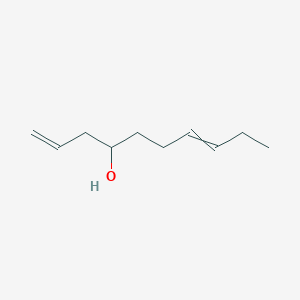


![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
![[6-(Benzyloxy)hex-2-en-1-yl]benzene](/img/structure/B12529692.png)
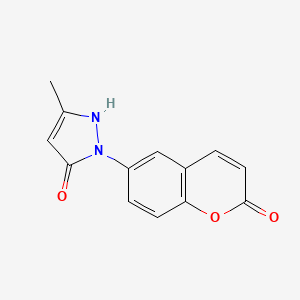
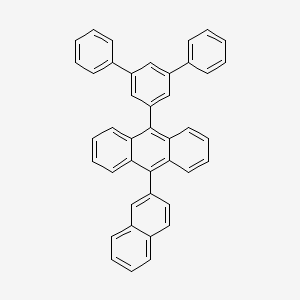

![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
